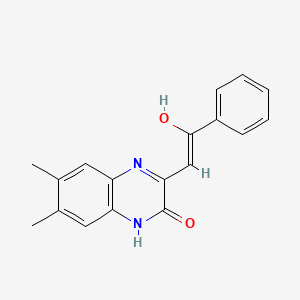

6,7-Dimethyl-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one

Description

6,7-Dimethyl-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one is a quinoxalin-2-one derivative featuring a 6,7-dimethyl-substituted quinoxaline core and a 2-oxo-2-phenylethylidene substituent at position 3.

Properties

IUPAC Name |

3-[(Z)-2-hydroxy-2-phenylethenyl]-6,7-dimethyl-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-11-8-14-15(9-12(11)2)20-18(22)16(19-14)10-17(21)13-6-4-3-5-7-13/h3-10,21H,1-2H3,(H,20,22)/b17-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXWKVVLICPQNZ-YVLHZVERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(C(=O)N2)C=C(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N=C(C(=O)N2)/C=C(/C3=CC=CC=C3)\O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6,7-Dimethyl-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one (commonly referred to as DMQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C18H16N2O2

- Molecular Weight : 292.3 g/mol

- IUPAC Name : 3-[(Z)-2-hydroxy-2-phenylethenyl]-6,7-dimethyl-1H-quinoxalin-2-one

Antiviral Properties

Recent studies have shown that DMQ exhibits significant antiviral activity. It has been reported to inhibit various viral strains, making it a promising candidate for antiviral drug development. The compound's mechanism involves interference with viral replication processes, although specific pathways remain under investigation.

Anticancer Activity

DMQ and its derivatives have been identified as potential anticancer agents. Research indicates that they exert antiproliferative effects through multiple mechanisms:

- Targeting Tubulin Polymerization : DMQ disrupts microtubule dynamics, which is critical for cell division.

- Inhibition of Topoisomerase II : This action interferes with DNA replication and repair mechanisms.

- Modulation of Receptor Tyrosine Kinases (RTKs) : DMQ shows activity against various RTKs such as VEGFR and EGFR, which are pivotal in cancer cell signaling pathways .

A study evaluated the structure–activity relationship (SAR) of DMQ derivatives, revealing that modifications in substituents significantly affect their anticancer efficacy. For example, compounds with electron-donating groups exhibited enhanced inhibitory activities against COX-2 and LDHA enzymes, crucial in cancer metabolism .

Enzymatic Inhibition

DMQ has been investigated for its inhibitory effects on cyclooxygenase (COX) enzymes. In vitro studies demonstrated moderate inhibition of COX-2 at concentrations ranging from 100 µg/mL to 200 µg/mL. The most active derivatives showed inhibition efficiencies exceeding 50%, indicating potential use as anti-inflammatory agents .

Study 1: Antiviral Efficacy

A recent study focused on the antiviral properties of DMQ against influenza and herpes simplex viruses. The results indicated a dose-dependent inhibition of viral replication, with significant reductions in viral titers observed at higher concentrations of DMQ.

Study 2: Anticancer Mechanisms

In a comparative analysis of DMQ derivatives against breast cancer cell lines, several compounds demonstrated enhanced cytotoxicity compared to standard chemotherapeutics. The study highlighted the importance of the quinoxaline scaffold in mediating these effects and suggested further exploration into analog development.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C18H16N2O2 |

| Molecular Weight | 292.3 g/mol |

| Antiviral Activity | Significant |

| COX-2 Inhibition | Up to 100% at optimal doses |

| Anticancer Activity | Potent against various cell lines |

| Derivative | COX-2 Inhibition (%) | Antiproliferative IC50 (µM) |

|---|---|---|

| Compound 6e | 100 | 15 |

| Compound 6d | 97.45 | 20 |

| Compound 6a | 82.95 | 25 |

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that derivatives of 6,7-Dimethyl-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one exhibit significant antiviral properties. Research has demonstrated efficacy against various viral strains, making it a candidate for further development in antiviral therapies. The mechanism of action appears to involve interference with viral replication processes.

Anticancer Activity

The compound has also been evaluated for anticancer activity. Studies have shown that it can induce cytotoxic effects in several cancer cell lines. For instance, the compound was tested against human breast cancer and lung cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. This suggests potential therapeutic applications in oncology.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Significant inhibition |

| A549 (Lung Cancer) | 20 | Moderate inhibition |

Antimicrobial Activity

In addition to its antiviral and anticancer properties, the compound has shown antimicrobial activity against various bacterial strains. This includes both gram-positive and gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties. Animal models have shown that it can reduce neuroinflammation and oxidative stress, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical routes involving quinoxaline derivatives. Modifications to the structure can enhance its biological activity or alter its pharmacokinetic properties. For example, substituting different groups on the phenyl ring may lead to improved efficacy or reduced toxicity profiles.

Case Studies

Several case studies have been documented to explore the applications of this compound:

- Antiviral Study : A study published in a peer-reviewed journal demonstrated that specific derivatives of the compound inhibited replication of the influenza virus in vitro by up to 90% at concentrations below 10 µM .

- Cytotoxicity Assessment : In a comprehensive cytotoxicity assay involving multiple cancer cell lines, derivatives were found to selectively target cancer cells while sparing normal fibroblasts .

- Neuroprotection Research : An animal study indicated that treatment with the compound resulted in significant improvements in cognitive function following induced neurotoxicity .

Comparison with Similar Compounds

Ethyl 2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3-oxo-3-phenylpropanoate (3ce)

- Molecular Formula : C₂₁H₂₀N₂O₄

- Substituents: 6,7-Dimethyl groups on the quinoxaline core; a 3-oxo-3-phenylpropanoate ester at position 3.

- Key Properties :

- Comparison :

- The ester group in 3ce introduces additional steric bulk and polarizability compared to the ethylidene group in the target compound.

- Both compounds exhibit strong C=O stretching vibrations, but the target’s conjugated ethylidene moiety may alter electronic delocalization.

Dihydroisoquinoline Derivatives ()

- Examples: 6g: 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone 6h: (6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone

- Key Features :

- Comparison :

- The target compound’s 6,7-dimethyl groups may increase lipophilicity relative to methoxy-substituted analogs.

- Substituent bulk in 6h could hinder crystallization, similar to the ethylidene group in the target.

Benzo-Furan Derivatives ()

- Example : 5-Chloro-2,7-dimethyl-3-(3-methyl-phenyl-sulfonyl)-1-benzo-furan

- Key Properties :

- Comparison :

- Bulky sulfonyl groups in benzo-furans disrupt planar stacking, analogous to the steric effects of the ethylidene group in the target.

- Methyl substituents in both classes enhance thermal stability.

Hydrogen-Bonding Patterns ()

- General Trends: Quinoxalin-2-ones and isoquinolines form N–H···O hydrogen bonds, stabilizing crystal lattices. Ethylidene and ester substituents may compete for hydrogen-bonding sites, altering solubility and melting points .

Research Implications and Gaps

- Synthetic Challenges : The ethylidene group in the target compound may complicate synthesis compared to ester-functionalized analogs like 3ce.

- Crystallography : Tools like SHELX () and ORTEP-III () are critical for resolving complex substituent effects in similar compounds.

- Data Limitations : Direct experimental data (e.g., melting points, spectral profiles) for the target compound are absent in the provided evidence, necessitating further study.

Q & A

Q. What are the optimal synthetic routes for 6,7-Dimethyl-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Base catalysts (e.g., K₂CO₃) promote deprotonation and accelerate substitution .

- Temperature : Reflux conditions (70–80°C) are often used to drive reactions to completion, as seen in similar quinoxalinone syntheses .

- Monitoring : TLC or HPLC ensures reaction progress, with yields optimized via iterative adjustment of molar ratios (e.g., 1:1.05 for hydrazine derivatives) .

Q. How can spectroscopic techniques (e.g., NMR, IR, X-ray diffraction) resolve ambiguities in the structural characterization of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using coupling constants and DEPT experiments to distinguish methyl (δ 2.3–2.5 ppm) and carbonyl (δ 170–180 ppm) groups. Compare with DFT-calculated chemical shifts for validation .

- X-ray crystallography : Resolve dihedral angles and confirm the ethylidene moiety’s conformation. Crystallize using slow evaporation in ethanol/water mixtures .

- IR : Identify ketone (C=O stretch ~1680 cm⁻¹) and quinoxaline ring vibrations (C=N ~1600 cm⁻¹) .

Q. What factors influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24h). Monitor via HPLC for decomposition products. Quinoxalinones are generally stable in neutral buffers but hydrolyze under strong acidic/basic conditions .

- Thermal Stability : Use TGA/DSC to determine decomposition onset temperatures. Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can DFT calculations predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- HOMO-LUMO Analysis : Use B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals. Lower HOMO-LUMO gaps (~3–4 eV) suggest higher reactivity, particularly at the ethylidene moiety .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions. The phenyl group’s electron-withdrawing effect enhances electrophilicity at the carbonyl carbon .

- Transition State Modeling : Simulate reaction pathways (e.g., ring-opening) using Gaussian or ORCA software to predict kinetic barriers .

Q. How should researchers design in vitro pharmacological assays to evaluate this compound’s bioactivity while minimizing false positives?

- Methodological Answer :

- Assay Selection : Prioritize target-specific assays (e.g., kinase inhibition) over broad cytotoxicity screens. Use ATP-binding site probes for quinoxaline derivatives .

- Controls : Include positive controls (e.g., staurosporine for kinase assays) and solvent controls (DMSO ≤0.1%).

- Dose-Response Curves : Test 8–12 concentrations (1 nM–100 µM) in triplicate. Fit data to Hill equations to calculate IC₅₀ values .

Q. What experimental strategies address contradictions between computational predictions and observed biological activity?

- Methodological Answer :

- Validation : Replicate in silico results with multiple software (e.g., AutoDock vs. Schrödinger). Cross-check docking poses with molecular dynamics simulations .

- Metabolite Screening : Use LC-MS to identify active metabolites that may explain discrepancies between predicted and observed activity .

- Protein Binding Studies : Perform SPR or ITC to measure binding affinities and confirm target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.